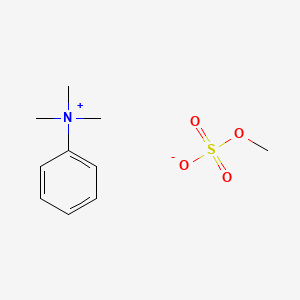
Tetraformylhydrazine
Übersicht
Beschreibung
Tetraformylhydrazine is an organic compound with the molecular formula C₄H₄N₂O₄. It is known for its unique structural properties and its ability to act as a formylation agent for aromatic compounds . The compound is characterized by the presence of four formyl groups attached to a hydrazine backbone, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Tetraformylhydrazine can be synthesized through various methods. One common approach involves the reaction of hydrazine with formic acid under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, to facilitate the formylation process . Industrial production methods often involve large-scale reactions using similar reagents and conditions, with careful control of temperature and pressure to optimize yield and purity .
Analyse Chemischer Reaktionen
Tetraformylhydrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into hydrazine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the formyl groups are transferred to aromatic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like aluminum chloride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include formylated aromatic compounds and hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
Tetraformylhydrazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of tetraformylhydrazine involves its ability to act as a formylation agent. The compound reacts with aromatic compounds in the presence of a catalyst, transferring formyl groups to the aromatic ring. This process is facilitated by the formation of a reactive intermediate, which then undergoes electrophilic aromatic substitution . The molecular targets and pathways involved in these reactions are primarily related to the activation of the aromatic ring and the stabilization of the intermediate species.
Vergleich Mit ähnlichen Verbindungen
Tetraformylhydrazine is unique in its ability to introduce multiple formyl groups into aromatic compounds. Similar compounds include:
Formylhydrazine: Contains fewer formyl groups and is less versatile in formylation reactions.
Dimethylformamide: A common formylation reagent but lacks the multiple formyl groups present in this compound.
Triformylhydrazine: Similar in structure but with one fewer formyl group, making it less effective in certain reactions.
This compound stands out due to its higher reactivity and ability to introduce multiple formyl groups simultaneously, making it a valuable reagent in organic synthesis .
Eigenschaften
IUPAC Name |
N-(diformylamino)-N-formylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O4/c7-1-5(2-8)6(3-9)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODMXZGWWULGLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)N(C=O)N(C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458976 | |
| Record name | Hydrazinetetracarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52023-52-6 | |
| Record name | 1,1,2,2-Hydrazinetetracarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52023-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazinetetracarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















